2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

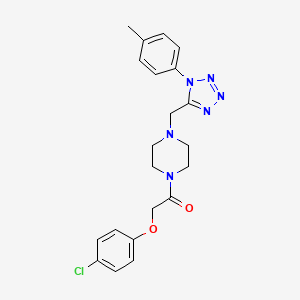

2-(4-Chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a piperazine core linked to a tetrazole moiety via a methyl group and an ethanone bridge substituted with a 4-chlorophenoxy group. The compound’s structure integrates three pharmacologically relevant components:

- 4-Chlorophenoxy group: An electron-withdrawing substituent that enhances lipophilicity and may influence receptor binding .

- Piperazine ring: A nitrogen-containing heterocycle that contributes to solubility and hydrogen-bonding interactions .

- p-Tolyl-tetrazole: A methyl-substituted aryl group on the tetrazole ring, which modulates steric and electronic properties .

This compound is hypothesized to exhibit biological activity due to structural similarities with antimicrobial and antiproliferative agents reported in the literature . However, specific pharmacological data for this molecule remain underexplored.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c1-16-2-6-18(7-3-16)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-30-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQABYPUYANBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step process:

Formation of 4-chlorophenoxyacetyl chloride: : Reacting 4-chlorophenoxyacetic acid with thionyl chloride under reflux conditions.

Piperazine Derivatization: : Introducing the p-tolyl group to the piperazine ring using N-tosylation followed by deprotection.

Tetrazole Introduction: : Performing a [2+3] cycloaddition reaction using sodium azide and a nitrile precursor to form the tetrazole ring.

Coupling Step: : Finally, coupling the piperazine derivative with 4-chlorophenoxyacetyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined using automated reaction setups and optimization of reaction conditions to enhance yield and purity. Common industrial techniques include batch reactors for initial steps and continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Oxidative cleavage of the piperazine ring using strong oxidants such as potassium permanganate.

Reduction: : Hydrogenation reactions can modify the tetrazole ring.

Substitution: : Electrophilic aromatic substitution on the phenoxy or chlorophenyl group using reagents like sulfonyl chlorides.

Common Reagents and Conditions

Oxidants: : Potassium permanganate, chromium trioxide.

Reductants: : Hydrogen gas with palladium on carbon (Pd/C).

Bases: : Sodium hydroxide, potassium carbonate.

Major Products

The reactions typically yield modified derivatives, such as oxidized or reduced forms, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is extensively used in various scientific fields:

Chemistry: : As an intermediate in the synthesis of complex organic compounds.

Biology: : Utilized in the study of cellular pathways and receptor binding.

Medicine: : Investigated for its potential therapeutic effects, particularly in neurological and cardiovascular research.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

Receptor Binding: : Modulates receptor activity, influencing cellular signaling pathways.

Enzyme Inhibition: : Inhibits enzyme activity, leading to alterations in metabolic processes.

Molecular Pathways: : Affects various biochemical pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural relatives differ primarily in substituents on the piperazine/piperidine core, tetrazole aryl groups, and ethanone-linked functionalities. Key analogues and their properties are summarized below:

Physicochemical and Pharmacokinetic Properties

- Melting Points : Sulfonyl-piperazine derivatives exhibit higher melting points (123–177°C) due to strong intermolecular interactions, whereas allyl-piperazine analogues melt at lower temperatures (e.g., 131–134°C) . The target compound’s melting point is predicted to align with chlorinated analogues (~150–160°C).

- Metabolic Stability : Tetrazole rings are generally metabolically stable, but the p-tolyl group may undergo cytochrome P450-mediated oxidation, necessitating structural optimization .

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates a tetrazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several key components:

- Tetrazole Ring : Known for its diverse biological properties, including anticancer and antimicrobial activities.

- Piperazine Moiety : Often linked to central nervous system activity and potential use in treating anxiety and depression.

- Chlorophenoxy Group : Typically enhances the lipophilicity and biological interactions of the molecule.

Antimicrobial Activity

Studies have shown that derivatives of tetrazoles exhibit significant antibacterial activity. For example, compounds similar to the one have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| Similar Tetrazole Derivative | S. aureus | Strong |

| Similar Tetrazole Derivative | B. subtilis | Weak |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been widely studied. For instance, a series of 1H-tetrazoles were evaluated for their ability to destabilize microtubules, leading to cell cycle arrest in cancer cell lines such as HeLa and A549. The mechanism involves binding to tubulin, thereby inhibiting polymerization .

Case Study:

A study involving similar tetrazole compounds reported IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound's piperazine structure may contribute to its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibition against these enzymes, which are relevant in neurodegenerative diseases and gastric disorders, respectively .

The biological activities of the compound can be attributed to several mechanisms:

- Microtubule Destabilization : Binding to tubulin disrupts microtubule formation, crucial for cell division.

- Enzyme Inhibition : Compounds targeting AChE can enhance neurotransmitter levels, potentially aiding in cognitive function.

- Antibacterial Mechanisms : The interaction with bacterial membranes may lead to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.